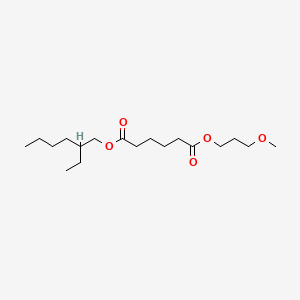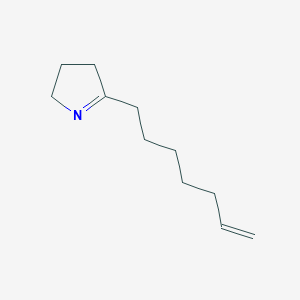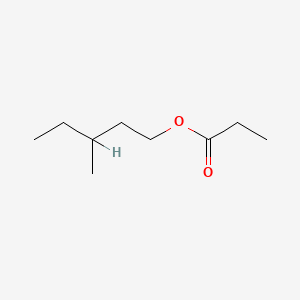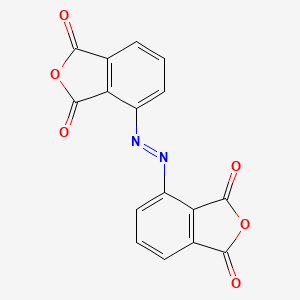
3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that contains a pyrido-triazine core with a difluorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves the following steps:
Formation of the Pyrido-Triazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and triazine-forming reagents.
Introduction of the Difluorophenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, nucleophiles, and catalysts (e.g., palladium) are often employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the difluorophenyl ring.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands or catalysts in various chemical reactions.
Biology
Pharmacology: Investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
Materials Science:
Agriculture: Investigated for use in agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Difluoro-phenyl)-pyridine
- 3-(3,4-Difluoro-phenyl)-triazine
- 3-(3,4-Difluoro-phenyl)-pyrido(3,4-d)pyrimidine
Uniqueness
3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific combination of a pyrido-triazine core and a difluorophenyl substituent. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
121845-57-6 |
|---|---|
Formule moléculaire |
C12H6F2N4 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
3-(3,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H6F2N4/c13-8-2-1-7(5-9(8)14)12-16-11-6-15-4-3-10(11)17-18-12/h1-6H |
Clé InChI |
LDJJFXKTZSGIPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC3=C(C=CN=C3)N=N2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


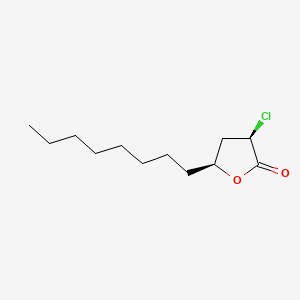

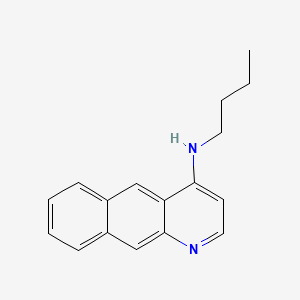
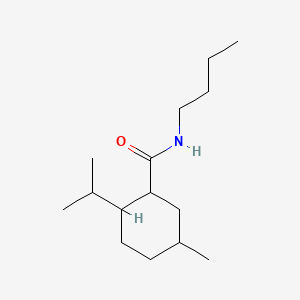
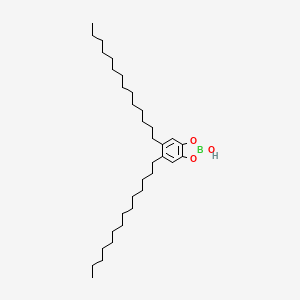

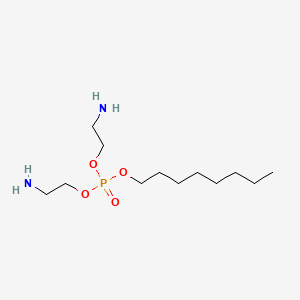

![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)

